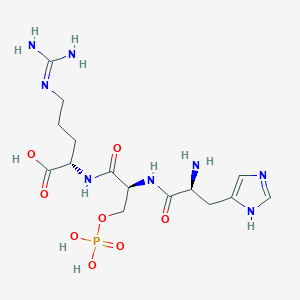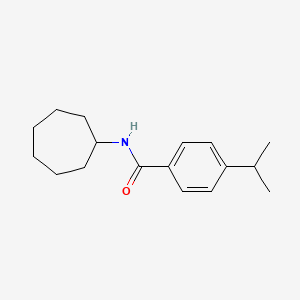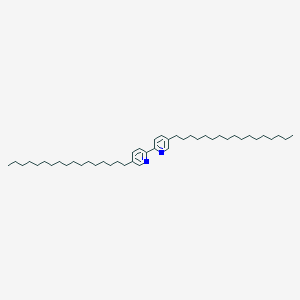
3-(6-Dodecylpyren-1-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Dodecylpyren-1-YL)propanoic acid is an organic compound with a unique structure that includes a pyrene moiety linked to a dodecyl chain and a propanoic acid group
Preparation Methods
The synthesis of 3-(6-Dodecylpyren-1-YL)propanoic acid typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrene compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Chemical Reactions Analysis
3-(6-Dodecylpyren-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrene moiety are replaced with other groups.
Scientific Research Applications
3-(6-Dodecylpyren-1-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with lipid bilayers.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 3-(6-Dodecylpyren-1-YL)propanoic acid involves its interaction with molecular targets such as lipid bilayers and proteins. The dodecyl chain allows the compound to embed itself into lipid membranes, while the pyrene moiety can interact with aromatic amino acids in proteins. These interactions can affect membrane fluidity and protein function, making the compound useful in studies of membrane biology and protein-lipid interactions .
Comparison with Similar Compounds
Similar compounds to 3-(6-Dodecylpyren-1-YL)propanoic acid include:
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications in neuroprotection
3-Hydroxypropionic acid: Used in the production of biodegradable plastics and other industrial applications.
Indole derivatives: These compounds are widely studied for their biological activities and potential therapeutic uses.
This compound stands out due to its unique combination of a pyrene moiety and a long alkyl chain, which imparts distinct physical and chemical properties that are valuable in various research and industrial applications.
Properties
CAS No. |
523990-84-3 |
|---|---|
Molecular Formula |
C31H38O2 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
3-(6-dodecylpyren-1-yl)propanoic acid |
InChI |
InChI=1S/C31H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-23-13-15-25-18-21-28-24(19-22-29(32)33)14-16-26-17-20-27(23)30(25)31(26)28/h13-18,20-21H,2-12,19,22H2,1H3,(H,32,33) |
InChI Key |
VOZNCBNAZBFNJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



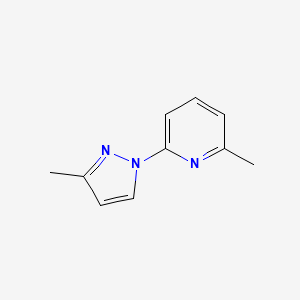
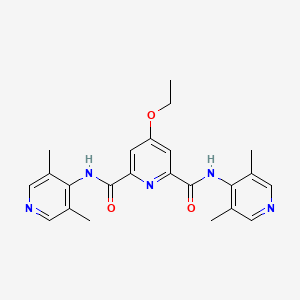
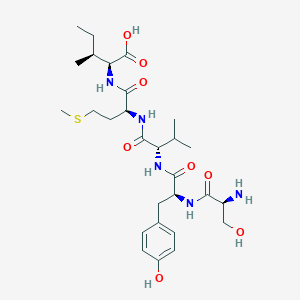
![Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate](/img/structure/B14212265.png)
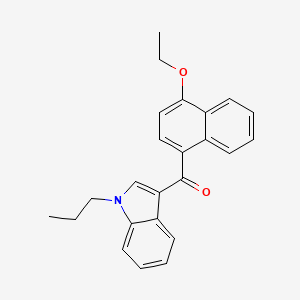
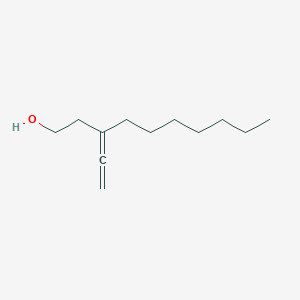
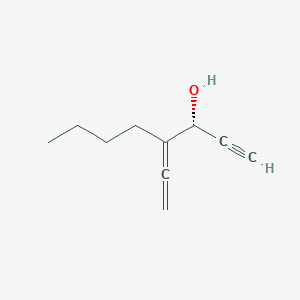
![Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate](/img/structure/B14212286.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14212289.png)
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14212297.png)
